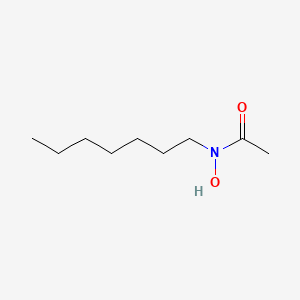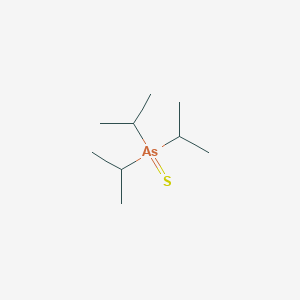![molecular formula C21H32O4 B14601065 2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) CAS No. 58930-69-1](/img/structure/B14601065.png)
2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of an undecane backbone with two oxy groups at positions 1 and 11, and triple bonds at positions 2 and 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) typically involves the copper-catalyzed homocoupling of terminal alkynes. This method is efficient and yields the desired product in high purity. The reaction conditions generally include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) exerts its effects is largely dependent on its interaction with other molecules. The compound’s oxy groups and triple bonds allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): This compound also features a diyne moiety and oxy groups, but differs in its aromatic structure and additional functional groups.
6-(4-Hydroxyhex-1-en-1-yl)undeca-2,4-diene-7,9-diyne-1,11-diol: Similar in having an undecane backbone with multiple functional groups, but includes hydroxy and ene groups.
Eigenschaften
CAS-Nummer |
58930-69-1 |
|---|---|
Molekularformel |
C21H32O4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-[11-(oxan-2-yloxy)undeca-2,9-diynoxy]oxane |
InChI |
InChI=1S/C21H32O4/c1(2-4-6-10-16-22-20-14-8-12-18-24-20)3-5-7-11-17-23-21-15-9-13-19-25-21/h20-21H,1-5,8-9,12-19H2 |
InChI-Schlüssel |
YBVREGBBOUBNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CCCCCCC#CCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)

